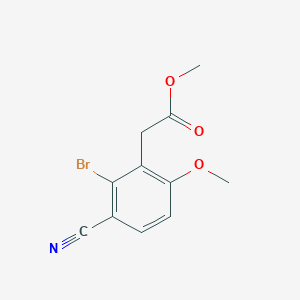![molecular formula C14H6F8O3S2 B1486929 Trifluorométhanesulfonate de 2,8-Difluoro-5-(trifluorométhyl)-5H-dibenzo[b,d]thiophén-5-ium CAS No. 1961266-44-3](/img/structure/B1486929.png)
Trifluorométhanesulfonate de 2,8-Difluoro-5-(trifluorométhyl)-5H-dibenzo[b,d]thiophén-5-ium
Vue d'ensemble
Description
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H6F8O3S2 and its molecular weight is 438.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Trifluorométhylation photo-induite
Ce composé est utilisé dans la trifluorométhylation photo-induite des cycles aromatiques. Le processus se déroule dans des conditions simples d'irradiation photochimique sans nécessiter de catalyseur, d'additif ou d'activateur . Cette méthode est importante pour la modification de divers composés aromatiques, améliorant leurs propriétés pour des applications ultérieures en science des matériaux et en pharmacie.
Agent trifluorométhylant électrophile
En tant qu'agent trifluorométhylant électrophile, ce composé est appliqué dans des réactions en conditions basiques. Il est particulièrement utile pour la trifluorométhylation des β-cétoesters en position α, la trifluorométhylation directe des indoles en position 2 et l'hydroxytrifluorométhylation des dérivés du styrène utilisant des catalyseurs photoredox . Ces réactions sont cruciales pour le développement de nouveaux composés en pharmacie et en agrochimie.
Génération de radicaux
Dans le domaine de la chimie radicalaire, le trifluorométhanesulfonate de 2,8-Difluoro-5-(trifluorométhyl)-5H-dibenzo[b,d]thiophén-5-ium est connu pour sa capacité à générer des radicaux trifluorométhyles sous photoactivation. C'est une étape clé dans divers processus synthétiques à médiation radicalaire .
Réactions catalysées par le nickel (IV)
Ce composé sert de source de CF3+ dans la trifluorométhylation catalysée par le nickel (IV) des arènes. La réaction utilise des arènes et des hétéroarènes riches en électrons comme substrats, mettant en évidence la polyvalence de ce réactif dans les systèmes catalytiques .
Applications en science des matériaux
En science des matériaux, l'introduction de groupes trifluorométhyles peut modifier les propriétés physiques des matériaux, telles que l'augmentation de leur électronégativité et de leur lipophilie. Cela peut conduire au développement de matériaux ayant une stabilité et des performances améliorées .
Développement pharmaceutique
Le rôle du composé dans le développement pharmaceutique est essentiel en raison de sa capacité à introduire des groupes trifluorométhyles dans les molécules. Cette fonctionnalisation peut affecter considérablement la stabilité métabolique et la pharmacocinétique des agents thérapeutiques .
Produits chimiques agricoles
Pour les produits chimiques agricoles, le groupe trifluorométhyle peut améliorer l'efficacité et la stabilité des pesticides et des herbicides. L'utilisation du This compound dans la synthèse de ces composés est un domaine de recherche active .
Découverte innovante de médicaments
Enfin, ce composé est essentiel dans la découverte innovante de médicaments. Sa réactivité unique sous irradiation photochimique et en conditions catalytiques permet la création de nouveaux candidats médicaments aux avantages thérapeutiques potentiels .
Mécanisme D'action
Target of Action
The primary target of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate, also known as Umemoto reagent II, are aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, and their modification can lead to significant changes in the properties of the resulting molecules.
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aromatic compounds. The trifluoromethylation of various aromatic compounds with this compound proceeds under simple photo-irradiation conditions without any catalyst, additive, or activator . The trifluoromethyl radical is formed by simple photo-activation of the Umemoto reagent .
Pharmacokinetics
The compound’s unique properties, such as high electronegativity, metabolic stability, and lipophilicity, suggest that it may have interesting adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The primary result of the action of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is the trifluoromethylation of aromatic compounds . This modification can significantly alter the properties of the aromatic compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.
Action Environment
The action of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is influenced by environmental factors such as light. The compound’s trifluoromethylation action proceeds under simple photo-irradiation conditions This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as light exposure and intensity
Analyse Biochimique
Biochemical Properties
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . It interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to substrates. This interaction is primarily driven by the compound’s electrophilic nature, allowing it to form stable complexes with electron-rich biomolecules .
Cellular Effects
The effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, impacting various cellular activities .
Molecular Mechanism
At the molecular level, 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate exerts its effects through the formation of covalent bonds with target biomolecules. This compound acts as an electrophilic trifluoromethylating reagent, facilitating the transfer of trifluoromethyl groups to nucleophilic sites on proteins and enzymes . This process can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate can vary over time. The compound is known for its stability under photo-irradiation conditions, maintaining its activity without significant degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate in animal models are dose-dependent. At lower doses, the compound can effectively introduce trifluoromethyl groups into target biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function .
Metabolic Pathways
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is involved in metabolic pathways that include the interaction with various enzymes and cofactors. The compound’s ability to introduce trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5S.CHF3O3S/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVWCXRDONBKDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F8O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961266-44-3 | |
| Record name | 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Umemoto reagent II facilitate trifluoromethylation of aromatic rings without any catalysts or additives?
A1: The research paper "Simple Photo-Induced Trifluoromethylation of Aromatic Rings" [] demonstrates that Umemoto reagent II can directly trifluoromethylate various aromatic compounds under simple photo-irradiation. The study suggests that the trifluoromethyl radical is generated directly from the reagent upon light exposure, without requiring pre-complexation with the aromatic substrate. This finding challenges previous assumptions about the necessity of electron donor-acceptor complexes for radical generation with this reagent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


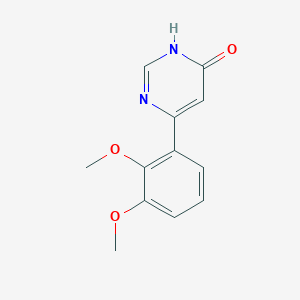
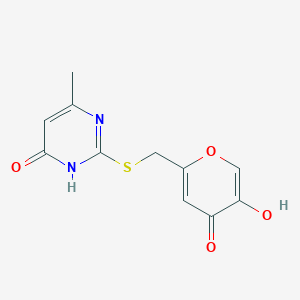
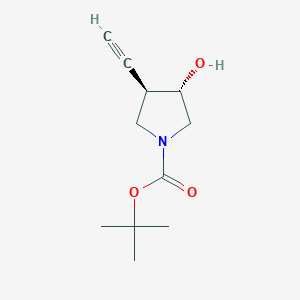
![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
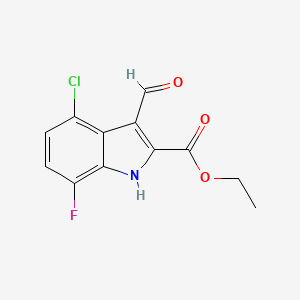
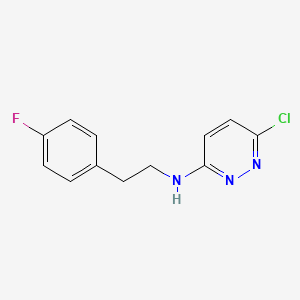
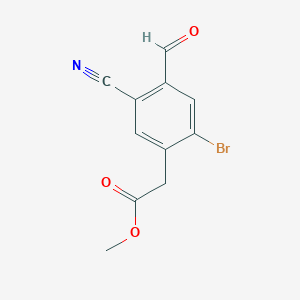

![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
